molecular formula C10H15N3O3 B1532322 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine CAS No. 1219130-25-2

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine

Cat. No. B1532322
CAS RN: 1219130-25-2
M. Wt: 225.24 g/mol
InChI Key: FFCWLAWSUWSSTQ-UHFFFAOYSA-N
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Description

“6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine” is a chemical compound with the CAS Number: 1219130-25-2. It has a molecular weight of 225.25 and its IUPAC name is 6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-4-12-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Medicine: Antitumor Activity

This compound has shown potential in medical research, particularly in the development of treatments for cancer. Its structure allows it to act as a MEK inhibitor, which can interfere with the mitogen-activated protein kinase (MAPK) pathway, a crucial signaling pathway for the growth and survival of cancer cells . By inhibiting this pathway, the compound could potentially halt the proliferation of tumor cells, making it a valuable asset in oncological pharmacology.

Material Science: Synthesis of Polymers

The compound’s derivatives are useful in material science for the synthesis of various polymers. For instance, it can be used to create polyethers and other related materials through processes like ester bond formation . These materials have a wide range of applications, including the production of plastics, resins, and fibers, which are integral to numerous industries.

properties

IUPAC Name

6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-4-12-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCWLAWSUWSSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=NC(=CN=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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